molecular formula C17H20N2O5S B5431227 2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide

2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide

Cat. No.: B5431227
M. Wt: 364.4 g/mol
InChI Key: JCJMSDNURALRHS-UHFFFAOYSA-N
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Description

2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with methoxy and methoxyethylsulfamoyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.

    Introduction of Methoxy Groups: Methoxylation is achieved by reacting the intermediate with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(2-methoxyethylsulfamoyl)-N-propylbenzamide
  • 2-methoxy-5-(phenylsulfamoyl)phenylbenzamide

Uniqueness

2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-11-10-18-25(21,22)14-8-9-16(24-2)15(12-14)17(20)19-13-6-4-3-5-7-13/h3-9,12,18H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJMSDNURALRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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